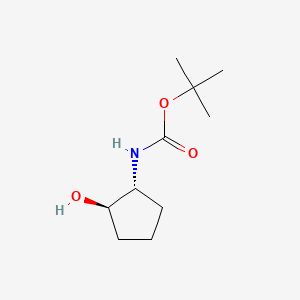

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666925 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454170-16-2, 155837-14-2 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Enantiopure tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: An In-Depth Technical Guide

Introduction

Enantiomerically pure vicinal amino alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and chiral ligands. The (1R,2R) stereoisomer of tert-butyl (2-hydroxycyclopentyl)carbamate, in particular, serves as a valuable intermediate. This guide provides a comprehensive overview of a practical and scalable synthetic route to obtain this compound in high enantiopurity. The described methodology centers on the synthesis of the racemic trans-amino alcohol, followed by Boc-protection and subsequent chiral resolution.

Overall Synthetic Strategy

The synthesis of enantiopure tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate can be efficiently achieved through a three-step process. The initial step involves the preparation of racemic trans-2-aminocyclopentanol. Subsequently, the amino group is protected with a tert-butyloxycarbonyl (Boc) group. The final and key step to achieving the desired enantiopure compound is the chiral resolution of the resulting racemic N-Boc-protected amino alcohol. This is accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Figure 1: Overall synthetic workflow for the preparation of enantiopure this compound.

Experimental Protocols

Step 1: Synthesis of Racemic trans-2-Aminocyclopentanol

The synthesis of the racemic precursor, trans-2-aminocyclopentanol, is achieved through the ammonolysis of cyclopentene oxide.

Methodology:

-

A solution of cyclopentene oxide in ethanol is prepared in a sealed pressure vessel.

-

An excess of aqueous ammonia is added to the solution.

-

The mixture is heated to approximately 100-120 °C for 12-24 hours.

-

After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure.

-

The resulting crude product is purified by distillation under vacuum to yield racemic trans-2-aminocyclopentanol as a colorless oil.

| Parameter | Value |

| Starting Material | Cyclopentene Oxide |

| Reagent | Aqueous Ammonia |

| Solvent | Ethanol |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Table 1: Summary of reaction parameters for the synthesis of racemic trans-2-aminocyclopentanol.

Step 2: Boc Protection of Racemic trans-2-Aminocyclopentanol

The amino group of the racemic trans-2-aminocyclopentanol is protected using di-tert-butyl dicarbonate ((Boc)₂O).

Methodology:

-

Racemic trans-2-aminocyclopentanol is dissolved in a suitable solvent, such as dichloromethane or a mixture of dioxane and water.

-

A base, typically triethylamine or sodium bicarbonate, is added to the solution.

-

Di-tert-butyl dicarbonate is added portion-wise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords racemic tert-butyl (trans-2-hydroxycyclopentyl)carbamate as a white solid.

| Parameter | Value |

| Starting Material | Racemic trans-2-aminocyclopentanol |

| Reagent | Di-tert-butyl dicarbonate |

| Base | Triethylamine or Sodium Bicarbonate |

| Solvent | Dichloromethane or Dioxane/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 90-98% |

Table 2: Summary of reaction parameters for the Boc protection of racemic trans-2-aminocyclopentanol.

Step 3: Chiral Resolution of Racemic tert-Butyl (trans-2-hydroxycyclopentyl)carbamate

The key step to obtaining the enantiopure target molecule is the resolution of the racemic mixture using a chiral resolving agent. (1S)-(+)-10-camphorsulfonic acid (CSA) is an effective resolving agent for this purpose.[1]

Methodology:

-

The racemic tert-butyl (trans-2-hydroxycyclopentyl)carbamate is dissolved in a suitable solvent, such as a mixture of acetonitrile and ethyl acetate.

-

A solution of (1S)-(+)-10-camphorsulfonic acid (approximately 0.5 equivalents) in the same solvent system is added to the racemic mixture.

-

The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

The diastereomeric salt of the (1R,2R)-enantiomer with (1S)-(+)-10-camphorsulfonic acid preferentially crystallizes out of the solution.

-

The crystals are collected by filtration and can be recrystallized from the same solvent system to enhance diastereomeric purity.

-

To liberate the free amino alcohol, the diastereomeric salt is treated with a base, such as aqueous sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield enantiopure this compound.

| Parameter | Value |

| Starting Material | Racemic tert-butyl (trans-2-hydroxycyclopentyl)carbamate |

| Resolving Agent | (1S)-(+)-10-Camphorsulfonic Acid |

| Solvent | Acetonitrile/Ethyl Acetate |

| Stoichiometry | ~0.5 eq. of CSA |

| Typical Yield (of resolved enantiomer) | 35-45% (based on racemate) |

| Enantiomeric Excess (e.e.) | >98% |

Table 3: Summary of parameters for the chiral resolution.

Logical Relationship of Chiral Resolution

The process of chiral resolution relies on the formation of diastereomers, which have different physical properties, allowing for their separation.

Figure 2: Logical diagram illustrating the principle of chiral resolution by the formation and separation of diastereomeric salts.

The synthesis of enantiopure this compound is readily achievable on a laboratory scale through a robust and reproducible three-step sequence. The key to obtaining high enantiopurity lies in the efficient chiral resolution of the racemic Boc-protected trans-2-aminocyclopentanol using (1S)-(+)-10-camphorsulfonic acid. This method avoids the need for complex asymmetric synthesis and provides access to the desired enantiomer with high optical purity, making it a valuable procedure for researchers and professionals in drug development and chemical synthesis.

References

Spectroscopic and Synthetic Profile of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The expected spectroscopic data for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is summarized below. These values are extrapolated from data for structurally related compounds and typical chemical shift and absorption ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C(CH₃)₃ | ~1.45 | Singlet | - |

| Cyclopentyl-H | 1.20 - 2.10 | Multiplet | - |

| -CH-OH | 3.80 - 4.20 | Multiplet | - |

| -CH-NHBoc | 3.60 - 4.00 | Multiplet | - |

| -NH- | 4.50 - 5.50 | Broad Singlet | - |

| -OH | Variable | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~28.5 |

| -C (CH₃)₃ | ~79.0 |

| Cyclopentyl CH₂ | 20.0 - 40.0 |

| -C H-OH | 70.0 - 80.0 |

| -C H-NHBoc | 55.0 - 65.0 |

| C=O (Carbamate) | ~156.0 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |

| N-H (Carbamate) | Stretching | 3450 - 3250 |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C=O (Carbamate) | Stretching | 1715 - 1685 |

| C-N | Stretching | 1250 - 1020 |

| C-O | Stretching | 1170 - 1050 |

Mass Spectrometry (MS)

The expected molecular ion peak in a high-resolution mass spectrum for this compound (C₁₀H₁₉NO₃) would be at approximately m/z 201.1365 for [M]⁺ or 202.1438 for [M+H]⁺. Common fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) or the entire Boc group.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a standard and reliable method for its preparation would involve the protection of the amino group of (1R,2R)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Synthesis of this compound

Objective: To synthesize this compound by the N-protection of (1R,2R)-2-aminocyclopentanol.

Materials:

-

(1R,2R)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

-

A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture of water and an organic solvent)

-

Water (for workup)

-

Brine (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add 1.1 to 1.5 equivalents of the base to the solution.

-

Addition of Boc₂O: Slowly add a solution of 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate in the same solvent to the stirred mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction with water.

-

If an organic solvent was used, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.

-

If a biphasic system was used, separate the layers and extract the aqueous layer with an appropriate organic solvent. Combine the organic extracts and wash with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis of the title compound.

Caption: Chemical structure of the target compound.

Caption: General workflow for the synthesis.

Physical and chemical properties of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a chiral organic compound that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure incorporates a carbamate protecting group on an amino functionality and a hydroxyl group on a cyclopentyl scaffold. This specific stereoisomer, with the (1R,2R) configuration, is crucial for the stereoselective synthesis of complex molecules, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability under various reaction conditions and its facile removal under moderately acidic conditions. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in synthetic pathways.

Core Physical and Chemical Properties

The properties of this compound are summarized below. Data for specific stereoisomers are often limited in publicly available literature; therefore, some data are based on closely related isomers or computational predictions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | |

| Appearance | Expected to be a solid | [2] |

| Boiling Point (Predicted) | 320.8 ± 31.0 °C | [3] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [3] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [1][3] |

| Solubility | Good solubility in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Slightly soluble in water. | General chemical knowledge on carbamates |

Note: Experimental data for the specific (1R,2R) isomer is not widely published. Predicted values are derived from computational models for stereoisomers.

Chemical Synthesis and Characterization

The primary route for the synthesis of this compound involves the protection of the amino group of the corresponding amino alcohol, (1R,2R)-2-aminocyclopentanol, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing the Boc protecting group.[4][5][6]

Experimental Protocols

1. Synthesis of this compound

This protocol describes a general procedure for the N-Boc protection of an amino alcohol.

-

Materials:

-

(1R,2R)-2-aminocyclopentanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add (1R,2R)-2-aminocyclopentanol hydrochloride (1.0 eq) and dissolve it in a mixture of DCM (or THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) to the stirred solution to neutralize the hydrochloride salt and create basic conditions.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same organic solvent (DCM or THF).

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. If THF was used, it may need to be removed under reduced pressure before extraction.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

-

2. Characterization

The purified product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, multiplets for the cyclopentyl ring protons, and signals for the NH and OH protons.[7]

-

¹³C NMR: Expected signals would include peaks around 28 ppm for the methyl carbons of the tert-butyl group, a peak around 80 ppm for the quaternary carbon of the tert-butyl group, a peak around 156 ppm for the carbonyl carbon of the carbamate, and signals for the carbons of the cyclopentyl ring.[8]

-

-

Mass Spectrometry (MS): Analysis should confirm the molecular weight (201.26 g/mol ) and show characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3400 cm⁻¹), an N-H band (~3300 cm⁻¹), C-H bands (~2900-3000 cm⁻¹), and a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹).

Role in Synthetic Chemistry

This compound is not typically studied for its own biological activity but is a critical chiral intermediate. The Boc-protected amine allows for selective reactions at the hydroxyl group, while the hydroxyl group can be used to direct subsequent stereoselective transformations or be modified itself. After further synthetic steps, the Boc group can be easily removed with acids like trifluoroacetic acid (TFA) to reveal the free amine for further functionalization, such as in peptide synthesis or the construction of nitrogen-containing heterocyclic scaffolds.[6][9] Related carbamate intermediates are utilized in the synthesis of drugs like the anticoagulant Edoxaban.[10][11]

Visualized Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

References

- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 2. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate price,buy tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 11. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

Technical Guide: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of detailed public data for this specific stereoisomer, this document synthesizes information on the general class of tert-butyl (hydroxycycloalkyl)carbamates, including key physicochemical properties, general synthesis methodologies, and potential applications.

Chemical Identity and Properties

The specific CAS Number for the (1R,2R) stereoisomer of tert-Butyl (2-hydroxycyclopentyl)carbamate is not consistently reported in major chemical databases. However, the CAS Number for the non-stereospecific compound is 945652-35-7 [1]. It is crucial for researchers to verify the stereochemistry of their materials through analytical methods.

Key physicochemical data for the general structure are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Appearance | White to off-white solid | General Observation |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [1] |

Synthesis and Experimental Protocols

Carbamates, particularly tert-butyl (Boc) protected amines, are pivotal intermediates in the synthesis of pharmaceuticals and other biologically active molecules[3][4]. The synthesis of tert-butyl (hydroxycycloalkyl)carbamates can be approached through several established synthetic routes. A common method involves the protection of an amino alcohol.

General Experimental Protocol: Boc Protection of (1R,2R)-2-aminocyclopentanol

This protocol is a generalized procedure based on standard methods for the Boc protection of amino alcohols.

Materials:

-

(1R,2R)-2-aminocyclopentanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (TEA) or Sodium Bicarbonate

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of (1R,2R)-2-aminocyclopentanol hydrochloride in a suitable solvent (e.g., DCM), add a base such as triethylamine at 0°C to neutralize the hydrochloride salt.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), protons on the cyclopentyl ring, the proton attached to the nitrogen of the carbamate (a broad singlet), and the proton of the hydroxyl group.

-

¹³C NMR: Resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclopentyl ring.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, O-H stretch, and the C=O stretch of the carbamate group.

For comparison, spectral data for other tert-butyl carbamate compounds can be found in various sources[5][6].

Applications in Research and Drug Development

The carbamate functional group is a prevalent structural motif in a wide array of approved drugs, acting as a stable and effective bioisostere for amide bonds[4]. Compounds like this compound serve as valuable chiral building blocks.

Potential Logical Pathway for Use in Drug Discovery

References

- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

Molecular structure of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, also known as (1R,2R)-trans-N-Boc-2-aminocyclopentanol, is a chiral organic compound of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of the amino and hydroxyl groups, makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective chemical transformations at other positions of the molecule. This guide provides a comprehensive overview of its molecular structure, properties, a probable synthetic route, and characterization data.

Molecular Structure and Properties

The molecular structure of this compound consists of a cyclopentane ring with a tert-butoxycarbonylamino group and a hydroxyl group in a trans configuration at the C1 and C2 positions, respectively. The (1R,2R) designation specifies the absolute stereochemistry at these chiral centers.

Diagram of Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 454170-16-2 | |

| Molecular Formula | C₁₀H₁₉NO₃ | |

| Molecular Weight | 201.26 g/mol | |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 87.0 °C | [2] |

| Density | 1.08 ± 0.1 g/cm³ | [3] |

| Optical Rotation | Data not available for the pure (1R,2R) isomer. | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a highly probable and standard method involves the Boc-protection of the corresponding amine, (1R,2R)-2-aminocyclopentanol. This precursor is commercially available or can be synthesized.

The general reaction involves the treatment of (1R,2R)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Probable Method)

This protocol is based on standard procedures for the Boc protection of amino alcohols.

Materials:

-

(1R,2R)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of (1R,2R)-2-aminocyclopentanol (1.0 equivalent) in anhydrous dichloromethane (or THF) under an inert atmosphere, add triethylamine (1.1 to 1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane (or THF) to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Characterization and Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | * δ (ppm) ~4.0-3.5: Multiplets corresponding to the two protons on the carbons bearing the -OH and -NHBoc groups. |

| * δ (ppm) ~2.0-1.2: A series of multiplets corresponding to the six protons of the cyclopentane ring. | |

| * δ (ppm) ~1.45: A singlet integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group. | |

| * A broad singlet corresponding to the -OH proton and a signal for the -NH proton, both of which are D₂O exchangeable. | |

| ¹³C NMR | * δ (ppm) ~155: Carbonyl carbon of the Boc group. |

| * δ (ppm) ~79: Quaternary carbon of the tert-butyl group. | |

| * δ (ppm) ~75-60: Carbons of the cyclopentane ring attached to the -OH and -NHBoc groups. | |

| * δ (ppm) ~35-20: Other carbons of the cyclopentane ring. | |

| * δ (ppm) ~28: Methyl carbons of the tert-butyl group. | |

| IR (cm⁻¹) | * ~3400: O-H stretching (alcohol). |

| * ~3300: N-H stretching (carbamate). | |

| * ~2970: C-H stretching (aliphatic). | |

| * ~1680: C=O stretching (carbamate). | |

| * ~1520: N-H bending. | |

| * ~1170: C-O stretching. | |

| Mass Spec. | * [M+H]⁺: Expected at m/z 202.14. |

| * [M+Na]⁺: Expected at m/z 224.12. |

Applications in Research and Development

Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in defined signaling pathways. However, its structural motifs are present in various biologically active molecules. As a chiral building block, its primary application lies in the synthesis of more complex molecules for drug discovery, including:

-

Asymmetric Catalysis: As a precursor to chiral ligands for transition metal-catalyzed reactions.

-

Pharmaceutical Synthesis: As an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The defined stereochemistry is crucial for achieving the desired biological activity and minimizing off-target effects.

-

Peptidomimetics: For the creation of modified peptides with enhanced stability and bioavailability.

Diagram of Logical Relationships in Application:

Caption: Logical flow from the compound's features to its applications.

Conclusion

This compound is a valuable chiral intermediate with well-defined structural features. While detailed characterization and specific biological pathway data are limited in publicly accessible literature, its synthesis can be reliably achieved through standard organic chemistry procedures. Its utility for the scientific and drug development community lies in its potential as a starting material for the stereoselective synthesis of novel and complex organic molecules. Further research into this compound and its derivatives is warranted to fully explore its potential in various fields of chemical and pharmaceutical science.

References

The Pivotal Role of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in organic synthesis. Its unique stereochemistry and functional group arrangement make it a valuable precursor, particularly in the synthesis of carbocyclic nucleoside analogues, which are a cornerstone in the development of antiviral and anticancer therapeutics. This document details the synthesis, characterization, and key applications of this compound, supported by experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers, scientists, and drug development professionals in its effective utilization.

Introduction

The quest for enantiomerically pure compounds is a central theme in modern drug discovery and development. Chiral auxiliaries and building blocks are indispensable tools in asymmetric synthesis, enabling the selective formation of a desired stereoisomer. This compound has emerged as a critical chiral synthon, primarily due to its application in the synthesis of carbocyclic nucleosides. These nucleoside analogues, where the ribose sugar moiety is replaced by a cyclopentane ring, exhibit enhanced metabolic stability and can overcome certain resistance mechanisms, making them potent therapeutic agents. Notable examples of drugs synthesized using precursors with this carbocyclic core include Abacavir for HIV treatment and Entecavir for Hepatitis B.

This guide will explore the synthesis of this compound, its physicochemical properties, and its strategic application in the construction of complex molecular architectures.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-protection of the corresponding chiral amino alcohol, (1R,2R)-2-aminocyclopentanol. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; expected to be a low-melting solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

| CAS Number | 454170-16-2 |

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. Expected spectral data based on analogous compounds are summarized in Table 2.

| Spectroscopic Data | Expected Chemical Shifts (δ ppm) / Characteristics |

| ¹H NMR (CDCl₃) | ~5.0 (br s, 1H, NH), ~4.0 (m, 1H, CH-OH), ~3.8 (m, 1H, CH-NHBoc), 1.8-1.4 (m, 6H, cyclopentyl CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | ~156.0 (C=O, carbamate), ~80.0 (C(CH₃)₃), ~75.0 (CH-OH), ~60.0 (CH-NHBoc), ~33.0, ~30.0, ~22.0 (cyclopentyl CH₂), 28.4 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend) |

| Mass Spec (ESI+) | m/z 202.14 [M+H]⁺, 224.12 [M+Na]⁺ |

Applications in Organic Synthesis

The primary application of this compound lies in its role as a chiral precursor for the synthesis of carbocyclic nucleosides. The cis-relationship between the hydroxyl and the Boc-protected amino group on the cyclopentane ring provides a stereochemically defined template for the introduction of nucleobases.

Synthesis of Carbocyclic Nucleoside Analogues

A general synthetic pathway towards carbocyclic nucleosides utilizing a chiral aminocyclopentanol derivative is depicted below. The hydroxyl group can be activated, for instance, through a Mitsunobu reaction, to facilitate nucleophilic substitution by a purine or pyrimidine base. The Boc-protecting group can be removed in a subsequent step to allow for further functionalization if required.

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Representative Reaction Data

While specific yield and enantiomeric excess data for reactions starting directly with this compound are not widely published in readily accessible literature, the following table presents typical data for key transformations in the synthesis of carbocyclic nucleosides from analogous chiral cyclopentane precursors.

| Reaction | Reactants | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |

| Boc Protection | (1R,2R)-2-aminocyclopentanol | (Boc)₂O, Et₃N, CH₂Cl₂, rt | This compound | >95 | Not Applicable |

| Mitsunobu Coupling | Chiral Boc-protected aminocyclopentanol, 6-chloropurine | DEAD, PPh₃, THF, 0 °C to rt | Protected carbocyclic adenosine analogue | 60-80 | Inversion of configuration |

| Boc Deprotection | Protected carbocyclic nucleoside | 4M HCl in Dioxane, rt | Carbocyclic nucleoside | >90 | Not Applicable |

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of the amino group of (1R,2R)-2-aminocyclopentanol using di-tert-butyl dicarbonate.

Materials:

-

(1R,2R)-2-aminocyclopentanol (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (1R,2R)-2-aminocyclopentanol in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in CH₂Cl₂ dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.

Caption: Experimental workflow for the Boc-protection of (1R,2R)-2-aminocyclopentanol.

Mitsunobu Reaction for Nucleobase Installation

This protocol outlines a general procedure for the coupling of this compound with a purine base.

Materials:

-

This compound (1.0 equiv)

-

6-Chloropurine (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound, 6-chloropurine, and PPh₃ in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add DEAD or DIAD dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired protected carbocyclic nucleoside.

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an ideal starting material for the asymmetric synthesis of complex molecules, most notably carbocyclic nucleoside analogues with significant therapeutic potential. The synthetic and application protocols detailed in this guide are intended to facilitate its use in research and development, contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

Stereochemistry of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The document details the synthetic pathway to obtain this enantiomerically pure compound, focusing on the critical chiral resolution of the precursor, trans-2-aminocyclopentanol. Experimental protocols for key synthetic steps and methods for determining stereochemical purity are presented. Spectroscopic data of closely related compounds are provided for comparative analysis in the absence of published spectra for the title compound.

Introduction

Chirality is a fundamental consideration in drug design and development, as the stereoisomers of a chiral drug molecule often exhibit distinct pharmacological and toxicological profiles. This compound is a valuable chiral intermediate possessing two contiguous stereocenters. Its rigid cyclopentyl scaffold and the presence of hydroxyl and protected amine functionalities make it an attractive starting material for the synthesis of a variety of complex molecular architectures, including nucleoside analogues and other bioactive molecules. The precise control of its stereochemistry is paramount for its successful application in the synthesis of enantiomerically pure drug candidates.

This guide will focus on the synthesis and stereochemical characterization of the (1R,2R) enantiomer, outlining the key steps of synthesis, purification, and analysis.

Synthetic Pathway and Stereochemical Control

The synthesis of enantiomerically pure this compound is primarily achieved through a strategy involving the synthesis of a racemic precursor followed by chiral resolution and subsequent functional group protection.

Synthesis of racemic trans-2-aminocyclopentanol

The initial step involves the synthesis of racemic trans-2-aminocyclopentanol. This can be achieved through various established methods, with a common approach being the aminolysis of cyclopentene oxide.

Chiral Resolution of rac-trans-2-aminocyclopentanol

The critical step for establishing the desired (1R,2R) stereochemistry is the chiral resolution of the racemic amino alcohol. A widely employed and effective method is the formation of diastereomeric salts using a chiral resolving agent. Mandelic acid is a cost-effective and efficient choice for this purpose. The separation is based on the differential solubility of the diastereomeric salts.

The overall workflow for the synthesis and resolution is depicted below:

Caption: Synthesis and Resolution Workflow.

Boc Protection of (1R,2R)-2-Aminocyclopentanol

Following the isolation of the enantiomerically pure (1R,2R)-2-aminocyclopentanol, the amino group is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocols

Chiral Resolution of rac-trans-2-Aminocyclopentanol (Model Protocol)

This protocol is adapted from the resolution of a similar cyclic amino alcohol and can be optimized for trans-2-aminocyclopentanol.

-

Salt Formation: Dissolve racemic trans-2-aminocyclopentanol in a suitable solvent such as ethanol. Add an equimolar amount of (R)-(-)-mandelic acid.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and treat with a base (e.g., NaOH) to deprotonate the amine. Extract the enantiomerically enriched (1R,2R)-2-aminocyclopentanol with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified (1R,2R)-2-aminocyclopentanol.

Synthesis of this compound

-

Reaction Setup: Dissolve (1R,2R)-2-aminocyclopentanol in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water.

-

Addition of Reagents: Add an equimolar amount of a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Quantitative Data for Synthesis and Resolution

| Step | Product | Yield (%) | Enantiomeric Excess (ee%) | Method for ee Determination |

| Chiral Resolution | (1R,2R)-2-Aminocyclopentanol | Typically 30-40% (for one enantiomer) | >98% | Chiral HPLC |

| Boc Protection | This compound | >90% | >98% | Chiral HPLC |

Stereochemical Analysis

The stereochemical purity of the resolved amino alcohol and the final carbamate product is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess (ee).

Chiral HPLC for Enantiomeric Excess Determination

A typical workflow for determining the enantiomeric excess is as follows:

Caption: Chiral HPLC Workflow.

Spectroscopic Characterization

Table 2: Comparative Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| tert-Butyl carbamate[1] | 4.49 (bs, 1H), 1.48 (s, 9H) | 156.0, 79.0, 28.4 | N-H stretch: ~3400-3200, C=O stretch: ~1700 |

| tert-Butyl (1R,2S)-2-hydroxycyclopentylcarbamate | 400MHz in DMSO-d₆: Signals for cyclopentyl and Boc groups | Not available | Not available |

| This compound | Expected to show distinct signals for the cyclopentyl protons, with coupling constants reflecting the trans relationship of the substituents, and a characteristic singlet for the tert-butyl group. | Expected signals for the cyclopentyl carbons, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group. | Expected absorptions for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching of the carbamate (~1690 cm⁻¹), and C-H stretching (~2900 cm⁻¹). |

Conclusion

The stereochemistry of this compound is established through a robust synthetic sequence involving the chiral resolution of a racemic precursor. The use of mandelic acid provides an efficient means to access the enantiomerically pure (1R,2R)-2-aminocyclopentanol, which is then converted to the title compound. The stereochemical integrity of the final product is critical for its application in asymmetric synthesis and drug development. The methodologies and analytical techniques outlined in this guide provide a framework for the successful synthesis and characterization of this important chiral building block. For professionals in the pharmaceutical industry, a thorough understanding and control of the stereochemistry of such intermediates are essential for the development of safe and effective new medicines.

References

Navigating the Chiral Landscape: A Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and Its Isomers for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry. Due to the challenges in sourcing this specific stereoisomer, this guide also details the availability and properties of its closely related isomers, offering valuable alternatives for research and development endeavors.

Executive Summary

This compound is a valuable chiral intermediate for the synthesis of complex molecules, particularly in the field of drug discovery. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of the amino and hydroxyl groups, makes it an attractive starting material for creating novel therapeutics with high stereospecificity. However, a thorough investigation reveals that the commercial availability of the specific (1R,2R) isomer is limited, with suppliers more commonly offering other diastereomers. This guide aims to provide clarity on the commercial landscape, present general synthetic strategies, and explore the applications of this class of compounds, thereby enabling researchers to make informed decisions for their synthetic campaigns.

Commercial Availability: A Focus on Isomeric Purity

Direct commercial sources for this compound are not readily identifiable. Searches for this specific compound often lead to suppliers offering other diastereomers or compounds with similar nomenclature but different structures. This highlights the critical importance of verifying the exact stereochemistry and CAS number when procuring such chiral building blocks.

Below is a summary of commercially available, closely related isomers. Researchers are strongly advised to contact suppliers directly to confirm the stereochemical purity and obtain detailed specifications.

| Product Name | CAS Number | Supplier(s) (Example) | Notes |

| tert-Butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate | 145106-43-0 | BLD Pharm | The enantiomer of the target compound. |

| tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate | 913631-66-0 | CP Lab Safety | A diastereomer of the target compound. |

| tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 | Sigma-Aldrich | A regio- and diastereomer of the target compound. |

| tert-Butyl (2-hydroxycyclopentyl)carbamate (racemic/unspecified) | 945652-35-7 | BLD Pharm, Santa Cruz Biotechnology | Stereochemistry is not specified; likely a mixture of isomers.[1][2] |

Note: The CAS numbers and supplier information are based on publicly available data and may be subject to change. It is imperative to confirm details with the respective vendors.

Synthetic Strategies: Accessing the 2-Aminocyclopentanol Scaffold

A plausible synthetic pathway could involve the following key steps:

-

Epoxidation of Cyclopentene: Stereoselective epoxidation of cyclopentene can yield the corresponding epoxide.

-

Ring-Opening of the Epoxide: The epoxide can be opened with an azide source (e.g., sodium azide) in a regioselective and stereospecific manner to introduce the azide group, which will serve as a precursor to the amine. This step is crucial for establishing the trans relationship between the hydroxyl and the nascent amino group.

-

Reduction of the Azide: The azide is then reduced to the corresponding amine, for example, through catalytic hydrogenation.

-

Boc Protection: The resulting amino alcohol is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Representative Experimental Protocol (General)

The following is a generalized, hypothetical protocol for the Boc protection step, based on standard organic synthesis procedures.[3]

Objective: To protect the amino group of a 2-aminocyclopentanol derivative with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(1R,2R)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (1R,2R)-2-aminocyclopentanol in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The carbamate functional group is a prevalent structural motif in a wide array of approved drugs and is frequently employed in drug design.[4][5] Chiral amino alcohols, such as the derivatives of 2-aminocyclopentanol, are valuable building blocks for the synthesis of molecules with therapeutic potential, particularly in areas where stereochemistry plays a crucial role in biological activity.

The rigid cyclopentane framework of this compound pre-organizes the substituents in a defined spatial orientation, which can be advantageous for binding to specific biological targets. The Boc-protected amine allows for selective deprotection and subsequent elaboration of this position, while the hydroxyl group can be used for further functionalization or as a key hydrogen bond donor/acceptor in interactions with a target protein.

While specific applications of the (1R,2R) isomer are not extensively documented in publicly available literature, this class of compounds holds potential in the development of various therapeutic agents, including:

-

Antiviral agents: The cyclopentane ring is a core structure in several carbocyclic nucleoside analogues with antiviral activity.

-

Enzyme inhibitors: The defined stereochemistry can be exploited to design potent and selective inhibitors of enzymes such as proteases and kinases.

-

Receptor ligands: The rigid scaffold can serve as a template for the development of ligands for various G-protein coupled receptors (GPCRs) and ion channels.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Conclusion

This compound represents a potentially valuable, yet commercially elusive, chiral building block for drug discovery and medicinal chemistry. While the direct sourcing of this specific stereoisomer is challenging, a number of its diastereomers are commercially available. Researchers interested in utilizing the 2-aminocyclopentanol scaffold should carefully consider the stereochemical requirements of their target molecules and explore the available isomers as potential starting materials. The synthetic strategies and potential applications outlined in this guide provide a framework for the effective use of this class of compounds in the development of novel therapeutics. As with all chiral molecules, stringent quality control and stereochemical analysis are paramount to ensure the synthesis of the desired, biologically active compound.

References

- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and chemical properties of this compound. It includes detailed experimental protocols for its synthesis, purification, and deprotection, as well as methods for assessing its potential toxicity. While specific biological activity data for this compound is limited, this guide discusses the known applications of the aminocyclopentanol scaffold in drug discovery and illustrates a relevant biological pathway.

Chemical and Physical Properties

Quantitative data for this compound and its isomers are summarized in the table below. It is important to note that some of this data is computed, and experimental values may vary.

| Property | This compound | tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate |

| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | C₁₀H₁₇NO₃ |

| Molecular Weight | 201.26 g/mol [1] | 201.26 g/mol [2] | 199.25 g/mol [3] |

| CAS Number | 454170-16-2[1] | 154737-89-0[2] | 178152-48-2[3] |

| Appearance | Solid | Solid | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Density | Not specified | Not specified | Not specified |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Expected to be soluble in organic solvents. | Expected to be soluble in organic solvents. |

| Computed XLogP3 | 1.4[1] | 1.2[2] | 0.9[3] |

| Computed TPSA | 58.56 Ų[1] | 58.6 Ų[2] | 58.6 Ų[3] |

Safety and Handling

Hazard Identification: this compound and its isomers are classified with the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Acute Toxicity (Oral): Harmful if swallowed.

Precautions for Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Conditions for Safe Storage:

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.

-

Protect from moisture.

Incompatible Materials:

-

Strong oxidizing agents.

First Aid Measures:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-Boc protected amino alcohols involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O). The synthesis of the precursor, (1R,2R)-2-aminocyclopentanol, can be achieved through various stereoselective methods.

Materials:

-

(1R,2R)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and a miscible organic solvent like dioxane or acetone)

-

Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))

Procedure:

-

Dissolve (1R,2R)-2-aminocyclopentanol (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1-1.5 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, if a water-miscible organic solvent was used, remove it under reduced pressure.

-

If DCM was used, wash the organic layer with water and brine. If the reaction was performed in an aqueous mixture, extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

General workflow for N-Boc protection.

Purification

The crude product can be purified by flash column chromatography or crystallization.

Flash Column Chromatography Protocol:

-

Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.

-

Column Packing: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Load the sample onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.

Materials:

-

This compound

-

Acidic solution (e.g., 4M HCl in dioxane, or Trifluoroacetic acid (TFA) in dichloromethane)

-

Solvent for precipitation (e.g., diethyl ether or acetonitrile)

Procedure (using HCl in Dioxane):

-

Dissolve the Boc-protected compound in a minimal amount of dioxane.

-

Add a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, add diethyl ether or acetonitrile to precipitate the hydrochloride salt of the deprotected amine.

-

Collect the solid by filtration, wash with the precipitating solvent, and dry under vacuum.

Mechanism of acid-catalyzed Boc deprotection.

Biological Activity and Potential Applications

While there is limited specific data on the biological activity of this compound, the aminocyclopentanol scaffold is a valuable building block in medicinal chemistry.[4][5] Derivatives of aminocyclopentanol are key components in several therapeutic agents, including antiviral drugs and kinase inhibitors.[4][5]

For example, the (1R,3S) isomer of 3-aminocyclopentanol is a crucial intermediate in the synthesis of the HIV integrase inhibitor Bictegravir.[4][6] The rigid cyclopentane ring helps to position the functional groups correctly for optimal binding to the enzyme's active site.

Furthermore, aminocyclopentanol derivatives have been explored as components of Bruton's tyrosine kinase (BTK) inhibitors.[4] BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation and survival. Inhibitors of BTK are used in the treatment of certain B-cell cancers and autoimmune diseases.

Hypothetical role of an aminocyclopentanol-based BTK inhibitor.

Toxicology

There is no specific toxicological data available for this compound. However, based on the classification of its isomers, it should be handled as a compound that is harmful if swallowed and causes skin, eye, and respiratory irritation.

A general approach to assess the cytotoxicity of a novel compound is through in vitro assays such as the MTT or Neutral Red uptake assays.

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol provides a general method for assessing cell viability by measuring the metabolic activity of cells.

Materials:

-

Cell line (e.g., HeLa, HepG2)

-

Cell culture medium

-

96-well plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include appropriate controls (vehicle control, positive control for toxicity).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Workflow for a general cytotoxicity assay.

Spectroscopic Data

-

¹H NMR: Expected signals would include a multiplet for the protons on the cyclopentyl ring, a broad singlet for the NH proton of the carbamate, a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, and a signal for the OH proton.

-

¹³C NMR: Expected signals would include those for the carbons of the cyclopentyl ring, the carbonyl carbon of the carbamate at around 155 ppm, the quaternary carbon of the tert-butyl group at around 80 ppm, and the methyl carbons of the tert-butyl group at around 28 ppm.

-

FT-IR: Key vibrational bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch of the carbamate at ~1680-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 201.26. Common fragmentation patterns would include the loss of the tert-butyl group or isobutylene.

References

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | C10H17NO3 | CID 11084836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,3S)-3-Aminocyclopentanol|Chiral Cyclopentane Building Block [benchchem.com]

- 5. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]

- 6. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Use of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in Asymmetric Synthesis

Introduction

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a chiral 1,2-amino alcohol derivative. This class of compounds is of significant interest in asymmetric synthesis due to the presence of a stereodefined vicinal amino and hydroxyl group on a rigid cyclopentyl scaffold. These functionalities allow for the formation of stable bidentate chelate complexes with various metal centers, creating a well-defined chiral environment for a range of asymmetric transformations. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances solubility in organic solvents and can influence the steric environment around a catalytic center.

Primarily, this compound and its derivatives are utilized as chiral ligands in metal-catalyzed reactions. The (1R,2R) stereochemistry dictates the facial selectivity of substrate approach to the metal center, thereby enabling the synthesis of enantiomerically enriched products. Key applications include the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of prochiral ketones.

Key Applications in Asymmetric Synthesis

Two primary applications where this compound can be effectively employed as a chiral ligand are:

-

Enantioselective Addition of Diethylzinc to Aldehydes: This reaction is a benchmark for testing the efficacy of new chiral ligands. The in-situ generated chiral zinc-aminoalkoxide complex catalyzes the addition of an ethyl group to a prochiral aldehyde, yielding a chiral secondary alcohol. The stereochemical outcome is dictated by the absolute configuration of the chiral ligand.

-

Asymmetric Transfer Hydrogenation of Ketones: In this process, a chiral ruthenium (or other transition metal) complex, formed with the amino alcohol ligand, catalyzes the reduction of a prochiral ketone to a chiral secondary alcohol. A hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, is used as the hydride source.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

This protocol describes the use of this compound as a chiral ligand for the enantioselective addition of diethylzinc to a variety of aromatic and aliphatic aldehydes.

Reaction Scheme:

Logical Workflow for the Enantioselective Addition of Diethylzinc to Aldehydes

Caption: Workflow for the enantioselective addition of diethylzinc to aldehydes.

Experimental Protocol:

Materials:

-

This compound

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, cyclohexanecarboxaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 1.0 eq).

-

Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mmol, 2.4 eq relative to aldehyde) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst.

-

Add the aldehyde (0.5 mmol, 1.0 eq) dropwise to the reaction mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Quantitative Data (Representative):

| Aldehyde | Product | Yield (%) | ee (%) |

| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 92 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 94 |

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 88 | 85 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 96 | 90 |

Application 2: Asymmetric Transfer Hydrogenation of Ketones

This protocol outlines the use of a pre-formed ruthenium catalyst with this compound as the chiral ligand for the asymmetric transfer hydrogenation of prochiral ketones.

Reaction Scheme:

Signaling Pathway for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol:

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

This compound

-

Anhydrous isopropanol (i-PrOH)

-

Potassium hydroxide (KOH)

-

Prochiral ketone (e.g., acetophenone, 1-tetralone)

-